molecular formula C9H14N2O4 B13243156 Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

Cat. No.: B13243156
M. Wt: 214.22 g/mol
InChI Key: GKHYWMAWUDLXFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with amino acids or their esters. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with methyl 2-amino-3-butanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
  • 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate

Uniqueness

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structure, which combines the properties of pyrrolidine-2,5-dione and amino acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

InChI

InChI=1S/C9H14N2O4/c1-5(8(10)9(14)15-2)11-6(12)3-4-7(11)13/h5,8H,3-4,10H2,1-2H3

InChI Key

GKHYWMAWUDLXFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C(=O)CCC1=O

Origin of Product

United States

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